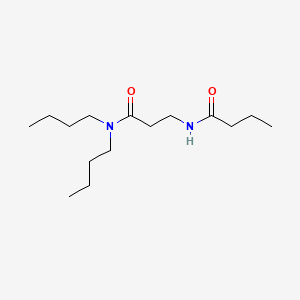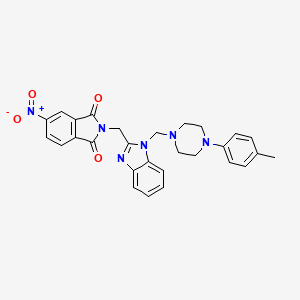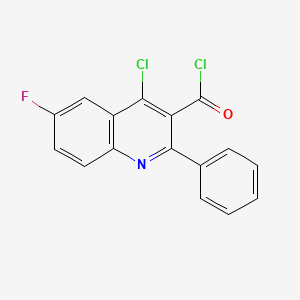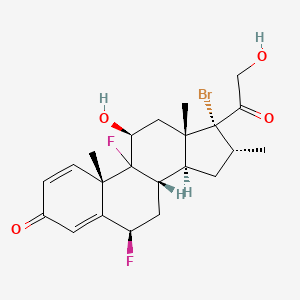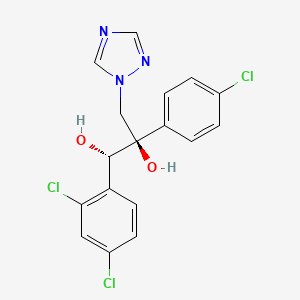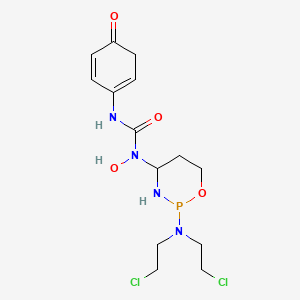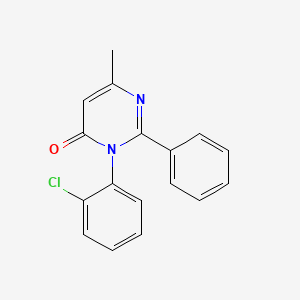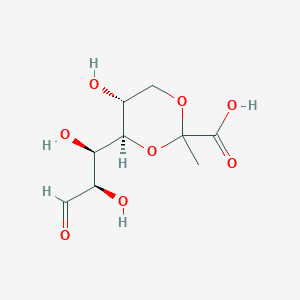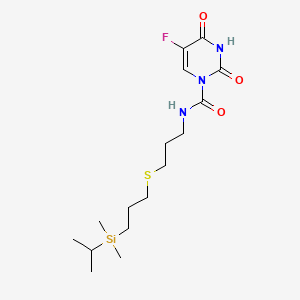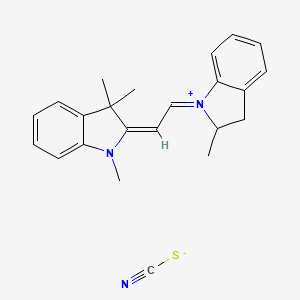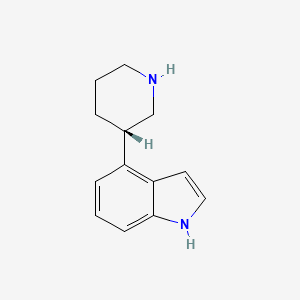
(+)-4-(3-Piperidinyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-4-(3-Piperidinyl)-1H-indole is a compound that features both an indole and a piperidine moiety. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . Piperidines, on the other hand, are essential synthetic fragments for designing drugs and are widely used in the pharmaceutical industry .
Preparation Methods
The synthesis of (+)-4-(3-Piperidinyl)-1H-indole involves several steps. One common method includes the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid . Industrial production methods often involve the use of cobalt, ruthenium, or nickel-based nanocatalysts for hydrogenation .
Chemical Reactions Analysis
(+)-4-(3-Piperidinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or nickel catalysts.
Substitution: Electrophilic substitution reactions using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(+)-4-(3-Piperidinyl)-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Plays a role in studying cell biology and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (+)-4-(3-Piperidinyl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to inhibit various enzymes and receptors, affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(+)-4-(3-Piperidinyl)-1H-indole can be compared with other similar compounds, such as:
3-Piperidinyl Pyridine Derivatives: These compounds are highly potent and selective inhibitors of cholesterol 24-hydroxylase.
3-Piperidin-4-yl-1H-indoles: These compounds have been synthesized for their anti-parasitic activity.
The uniqueness of this compound lies in its specific combination of indole and piperidine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
87584-71-2 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-[(3S)-piperidin-3-yl]-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,4-6,8,10,14-15H,2-3,7,9H2/t10-/m1/s1 |
InChI Key |
JWMGZQMVMZBMFM-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=C3C=CNC3=CC=C2 |
Canonical SMILES |
C1CC(CNC1)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




